molecular formula C9H8BrF3O2 B3247012 2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene CAS No. 1807509-99-4

2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene

Cat. No.: B3247012
CAS No.: 1807509-99-4
M. Wt: 285.06 g/mol
InChI Key: SNCPMFBSTDOJCK-UHFFFAOYSA-N
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Description

2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene (CAS: 1807509-99-4) is a brominated aromatic compound featuring a methoxymethoxy (-OCH2OCH3) group at position 1, a bromine atom at position 2, and a trifluoromethyl (-CF3) group at position 3. With a molecular formula of C9H8BrF3O2 and a molecular weight of ~285.06 g/mol, it is an industrial-grade intermediate (99% purity) used in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-bromo-1-(methoxymethoxy)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-15-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCPMFBSTDOJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200741
Record name Benzene, 2-bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807509-99-4
Record name Benzene, 2-bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807509-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, trifluoromethylation, and etherification, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the methoxymethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while oxidation and reduction can lead to changes in the functional groups present on the benzene ring.

Scientific Research Applications

2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound’s reactivity and interactions with biological molecules. The presence of the bromine and methoxymethoxy groups can also affect the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Positional Isomers

The compound is compared to halogenated benzene derivatives with variations in substituent type, position, and functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Purity Key Properties/Applications
Target Compound (1807509-99-4) C9H8BrF3O2 285.06 Br (2), -OCH2OCH3 (1), -CF3 (3) 99% Industrial synthesis intermediate
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (1224629-07-5) C7H5BrFNO3 260.03 Br (1), -OCH3 (2), -NO2 (4), F (3) 95% High reactivity due to nitro group; potential explosive hazard
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene (N/A) C9H7BrF4O2 303.05 Br (5), -OCH2OCH3 (2), -CF3 (3), F (1) N/A Positional isomer; altered electronic effects in coupling reactions
2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (162270-11-3) C9H8BrF3O2 285.06 Br (2), -OCH2OCH3 (1), -CF3 (4) N/A Regioisomer; differing dipole moment and solubility
1-Bromo-3-fluoro-2-(trifluoromethyl)benzene (261951-85-3) C7H3BrF4 242.99 Br (1), -CF3 (2), F (3) >95% Simpler structure; higher volatility

Biological Activity

2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. The compound contains a bromine atom, a methoxymethoxy group, and a trifluoromethyl group, which significantly influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C9H8BrF3O2
  • Molecular Weight : 285.06 g/mol
  • IUPAC Name : 2-bromo-1-(methoxymethoxy)-3-(trifluoromethyl)benzene
  • SMILES Notation : COCOC1=CC=CC(C(F)(F)F)=C1Br

The presence of halogen atoms (bromine and trifluoromethyl) enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of biochemical pathways, affecting cellular functions. The bromine atom and methoxymethoxy group may enhance the compound's reactivity and binding affinity to these targets.

Biological Activities

Research indicates potential antimicrobial and anticancer properties associated with this compound. Investigations have focused on its ability to inhibit certain enzymes involved in cancer progression and microbial growth.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the efficacy of related compounds against various pathogens.

Anticancer Activity

The compound has been explored for its potential anticancer effects, particularly through mechanisms involving enzyme inhibition. Studies on analogous compounds have shown that brominated derivatives often possess selective activity against cancer cell lines, making them valuable candidates for further development .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar halogenated aromatic compounds, providing insights into the potential applications of this compound.

StudyFindings
Investigated for antimicrobial and anticancer properties; showed potential enzyme inhibition.
Explored analogs demonstrated selective inhibition against cancer-related enzymes (PRMT1, CARM1).
Similar compounds exhibited enhanced metabolic stability due to trifluoromethyl substitution; suggested pharmacological relevance.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene, and what key reaction conditions should be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Bromination : Direct bromination at the ortho position using Br₂/FeBr₃ under controlled temperatures (0–25°C) to avoid polybromination.

Methoxymethoxy Protection : Introducing the methoxymethoxy (-OCH₂OCH₃) group via nucleophilic substitution or coupling reactions. For example, reacting with chloromethyl methyl ether (MOMCl) in the presence of a base like NaH .

Trifluoromethyl Introduction : Using trifluoromethylation reagents (e.g., CF₃Cu or Ruppert-Prakash reagent (TMSCF₃)) under palladium catalysis .
Key Optimizations :

  • Control reaction stoichiometry to prevent over-substitution.
  • Use anhydrous conditions for methoxymethoxy protection to avoid hydrolysis.
  • Monitor temperature during trifluoromethylation to enhance regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions:
  • The methoxymethoxy group shows distinct singlets for -OCH₃ (~δ 3.3 ppm) and -OCH₂O- (~δ 4.6–5.0 ppm).
  • Trifluoromethyl (-CF₃) causes a quintet in ¹⁹F NMR (~δ -60 to -65 ppm) .
  • IR Spectroscopy : Confirm C-F stretches (1100–1250 cm⁻¹) and C-O-C ether vibrations (~1050 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 299.0 (C₁₀H₁₀BrF₃O₂) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What is the role of the trifluoromethyl and methoxymethoxy substituents in directing electrophilic substitution reactions?

  • Methodological Answer :
  • Trifluoromethyl (-CF₃) : A strong electron-withdrawing group (EWG) that meta-directs electrophiles. It deactivates the ring, reducing reactivity toward electrophilic attack but enhances stability of intermediates .
  • Methoxymethoxy (-OCH₂OCH₃) : Acts as an electron-donating group (EDG) via resonance, para/ortho-directing. However, steric hindrance from the -CH₂OCH₃ moiety may limit accessibility to certain positions .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during functionalization of this compound, particularly when introducing additional substituents?

  • Methodological Answer : Regioselectivity conflicts arise due to competing directing effects of -CF₃ (meta) and -OCH₂OCH₃ (ortho/para). Strategies include:
  • Temporary Protecting Groups : Block the methoxymethoxy group (e.g., silylation) to allow -CF₃ to dominate directing .
  • Transition-Metal Catalysis : Use Pd or Cu catalysts to override inherent directing effects. For example, Suzuki-Miyaura coupling with boronic acids at the bromine site .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

Q. What computational or AI-driven methods are available to predict viable synthetic pathways or optimize reaction parameters?

  • Methodological Answer :
  • Retrosynthesis Tools : Platforms like Pistachio or Reaxys use reaction databases to propose routes. For example, AI may suggest cross-coupling after bromine activation .
  • Reaction Optimization : Machine learning models (e.g., Bayesian optimization) analyze variables (temperature, catalyst loading) to maximize yield. For trifluoromethylation, models trained on similar aryl halides can predict optimal CF₃ sources .
  • Docking Studies : Simulate interactions of derivatives with biological targets (e.g., enzymes) to prioritize synthetic targets .

Q. How should researchers reconcile contradictory data regarding reaction yields or byproduct formation in published protocols?

  • Methodological Answer :
  • Parameter Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst batch). For example, lower yields in one study may stem from trace moisture degrading CF₃ reagents .
  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities. A common byproduct is demethylated methoxymethoxy (-OH), formed under acidic conditions .
  • Reproducibility Tests : Replicate protocols with strict control of variables (e.g., inert atmosphere for moisture-sensitive steps) .

Key Research Considerations

  • Safety : The compound’s bromine and methoxymethoxy groups may generate toxic intermediates (e.g., HBr gas). Use fume hoods and monitor exotherms during synthesis .
  • Data Reliability : Cross-validate findings using multiple analytical techniques (e.g., NMR + HRMS) and reference standards from authoritative databases (PubChem, EPA DSSTox) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene

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